2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol
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Overview
Description
2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol is a complex organic compound that features a benzoxadiazole ring substituted with an azepane group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol typically involves multiple steps. One common method starts with the preparation of the benzoxadiazole core, followed by the introduction of the azepane and nitro groups. The final step involves the attachment of the ethanolamine moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Hydrolysis: The ethanolamine moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the azepane ring .
Scientific Research Applications
2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological macromolecules, while the azepane group may enhance its binding affinity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Azepanyl)ethanol: Similar structure but lacks the benzoxadiazole and nitro groups.
2-(Azepan-4-yl(propyl)amino)ethan-1-ol: Contains an azepane ring but differs in the substituents attached to the ethanolamine moiety
Uniqueness
2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol is unique due to the combination of the benzoxadiazole ring, azepane group, and nitro group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
371948-03-7 |
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Molecular Formula |
C14H19N5O4 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
2-[[4-(azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol |
InChI |
InChI=1S/C14H19N5O4/c20-8-5-15-10-9-11(19(21)22)12-13(17-23-16-12)14(10)18-6-3-1-2-4-7-18/h9,15,20H,1-8H2 |
InChI Key |
XIHTXJYAPZPOON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C3=NON=C23)[N+](=O)[O-])NCCO |
solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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